molecular formula C11H13N5O2 B12534920 2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide CAS No. 674364-61-5

2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B12534920
CAS No.: 674364-61-5
M. Wt: 247.25 g/mol
InChI Key: QYCFKGKWDIOCKI-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide typically involves the reaction of 2-methoxy-3-methylbenzoic acid with 2-methyl-2H-tetrazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
  • 2-Methoxy-3-methyl-N-(2H-tetrazol-5-yl)benzamide

Uniqueness

2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

CAS No.

674364-61-5

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

2-methoxy-3-methyl-N-(2-methyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H13N5O2/c1-7-5-4-6-8(9(7)18-3)10(17)12-11-13-15-16(2)14-11/h4-6H,1-3H3,(H,12,14,17)

InChI Key

QYCFKGKWDIOCKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NN(N=N2)C)OC

Origin of Product

United States

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